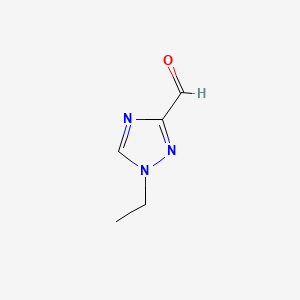
1-ethyl-1H-1,2,4-triazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization and oxidation steps . Another method includes the use of ethyl azide and propargyl aldehyde in a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The triazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing their function .
Comparaison Avec Des Composés Similaires
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde: Contains a phenyl group, leading to different reactivity and applications.
1-Benzyl-1H-1,2,4-triazole-3-carbaldehyde:
Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
1-ethyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-2-8-4-6-5(3-9)7-8/h3-4H,2H2,1H3 |
Clé InChI |
DULXKYWPFZCWEJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


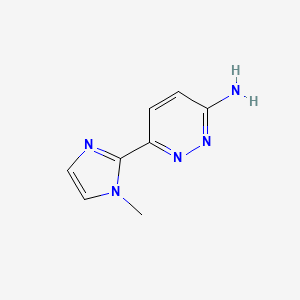
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)


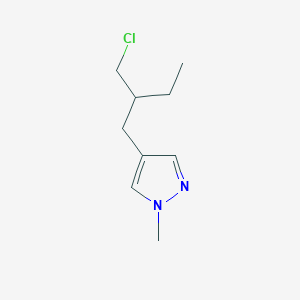
![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
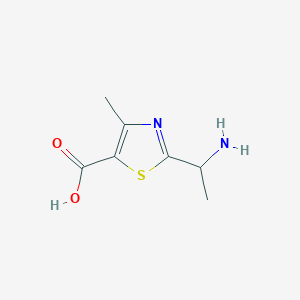
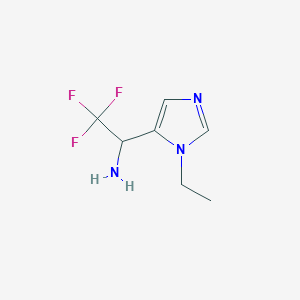
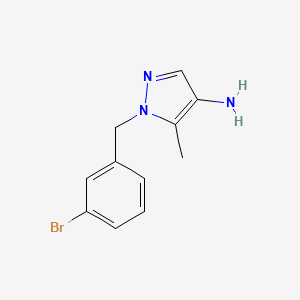
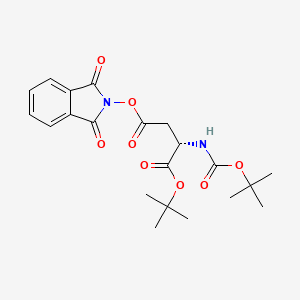

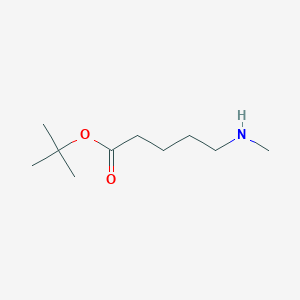
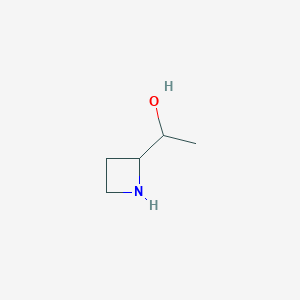
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
